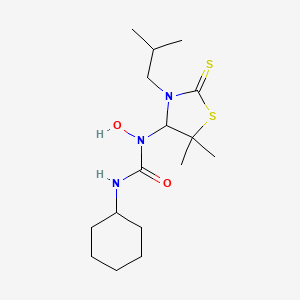![molecular formula C22H27N5 B3822781 N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B3822781.png)
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline
Übersicht
Beschreibung
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline, also known as Compound A, is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of cyclohexylamines and is known for its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. This compound selectively inhibits COX-2 enzymes, which are upregulated in inflammatory conditions and cancer. By inhibiting COX-2 enzymes, this compound reduces the production of prostaglandins and cytokines, leading to a reduction in inflammation and pain. In cancer cells, this compound induces apoptosis by activating caspase-3 and -9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity profile, and its selectivity for COX-2 enzymes. However, there are also limitations to using this compound in lab experiments. One limitation is the lack of human clinical trials, which limits our understanding of its efficacy and safety in humans. Another limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use.
Zukünftige Richtungen
There are several future directions for the study of N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline. One future direction is the development of this compound as a therapeutic agent for various diseases, including arthritis, neuropathic pain, and cancer. Another future direction is the optimization of the synthesis method to improve the yield and purity of the compound. Further studies are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, human clinical trials are needed to determine the efficacy and safety of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline has been studied extensively for its potential as a therapeutic agent in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-10-5-6-13-19(16)23-22(14-7-4-8-15-22)21-24-25-26-27(21)20-17(2)11-9-12-18(20)3/h5-6,9-13,23H,4,7-8,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPTJUYRWEGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B3822710.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline](/img/structure/B3822717.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B3822738.png)
![(2R*,4S*)-4-hydroxy-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B3822746.png)
![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclopentanecarboxamide](/img/structure/B3822755.png)
![2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide](/img/structure/B3822766.png)
methyl]morpholine](/img/structure/B3822770.png)
![N-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}aniline](/img/structure/B3822773.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B3822787.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B3822794.png)
![(4-bromophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822800.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822805.png)
